molecular formula C16H12ClN5O2S B11966377 4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11966377
M. Wt: 373.8 g/mol
InChI Key: SDYPSZOXCBBOSY-GIJQJNRQSA-N
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Description

4-((4-CL-3-NITROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound has been studied for its potential antimicrobial and antifungal properties. It has shown promising activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.

Medicine

In medicinal chemistry, the compound has been investigated for its potential as an anticancer agent. Preliminary studies have indicated that it may inhibit the growth of certain cancer cell lines, although further research is needed to fully understand its mechanism of action and therapeutic potential.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength.

Mechanism of Action

The exact mechanism of action of 4-((4-CL-3-NITROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of key biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-CL-3-NITROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
  • 4-((4-CL-3-NITROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

Compared to other similar compounds, 4-((4-CL-3-NITROBENZYLIDENE)AMINO)-5-(2-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of functional groups. The presence of the chloro, nitro, and triazole moieties imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN5O2S

Molecular Weight

373.8 g/mol

IUPAC Name

4-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O2S/c1-10-4-2-3-5-12(10)15-19-20-16(25)21(15)18-9-11-6-7-13(17)14(8-11)22(23)24/h2-9H,1H3,(H,20,25)/b18-9+

InChI Key

SDYPSZOXCBBOSY-GIJQJNRQSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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